N-(2-Methoxyphenyl)-2-nitroaniline
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFIGGLPOXATJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of N-(2-Methoxyphenyl)-2-nitroaniline and Analogous Compounds
Positional Isomerism and Substituent Effects
- This compound vs. The para-substituted isomer exhibits documented hazards (e.g., H302 for acute oral toxicity), but analogous data for the 2-isomer are unavailable. Toxicity may vary due to metabolic pathway differences; for example, para-substituted aromatic amines are often more carcinogenic .
Functional Group Substitutions
- Methoxy vs.
- Methoxyphenyl vs. Fluorophenyl (2-Fluoro-N-(2-nitrophenyl)aniline) :
- Fluorine’s electron-withdrawing nature could stabilize the nitro group, increasing electrophilicity at the nitro position compared to methoxy derivatives .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(2-Methoxyphenyl)-2-nitroaniline?
- Methodology : Nucleophilic aromatic substitution or coupling reactions are common. For example, reacting 2-methoxyaniline with 2-nitrobenzene derivatives under reflux in polar aprotic solvents (e.g., acetonitrile) yields the target compound. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or byproducts . Characterization via melting point analysis, NMR (¹H/¹³C), and HRMS ensures structural fidelity .
Q. What safety protocols are critical for handling N-(2-Methoxyphenyl)-2-nitroaniline?
- Methodology : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Store at 0–6°C in methanol to prevent degradation . In case of exposure, rinse affected areas with water and seek medical advice. Safety data for analogous nitroanilines (e.g., N-(4-Methoxyphenyl)-2-nitroaniline) highlight respiratory tract irritation (H335), necessitating fume hood use .
Q. Which analytical techniques confirm the purity and identity of N-(2-Methoxyphenyl)-2-nitroaniline?
- Methodology : High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error). HPLC or GC-MS with standards (e.g., 2-methoxy-5-nitroaniline) quantifies purity . ¹H NMR detects impurities via aromatic proton splitting patterns, while FT-IR confirms functional groups (e.g., nitro C=O stretches at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of methoxyphenyl anilines be addressed?
- Methodology : Methoxy groups are ortho/para-directing, but steric hindrance may favor para-substitution. Controlled nitration (HNO₃/H₂SO₄ at 0–5°C) minimizes di-nitration. Computational modeling (DFT) predicts charge distribution to guide reagent selection . Comparative studies on N-(4-Methoxyphenyl)-2-nitroaniline synthesis highlight temperature-dependent regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data for N-(2-Methoxyphenyl)-2-nitroaniline derivatives?
- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions. X-ray crystallography (as in N-(2-nitrophenyl)thiophene-2-carboxamide) provides definitive bond angles/distances . For nitro group confirmation, compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
Q. How can reaction byproducts (e.g., di-nitrated isomers) be minimized during synthesis?
- Methodology : Monitor reaction progress via TLC or in-situ Raman spectroscopy. Adjust stoichiometry (e.g., 1:1 molar ratio of 2-methoxyaniline to nitrating agent). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. What computational tools predict the electronic effects of substituents on N-(2-Methoxyphenyl)-2-nitroaniline’s reactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Molecular docking studies (e.g., for morpholine derivatives) model interactions with biological targets . Compare computed dihedral angles (e.g., benzene-thiophene rings in nitrosoanilines) with crystallographic data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
